molecular formula C₂₂H₂₈NNaO₈ B1146974 (R)-Propranolol beta-D-glucuronide sodium salt CAS No. 87102-70-3

(R)-Propranolol beta-D-glucuronide sodium salt

Número de catálogo: B1146974
Número CAS: 87102-70-3
Peso molecular: 457.45
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-Propranolol beta-D-glucuronide sodium salt is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed by the conjugation of propranolol with glucuronic acid, resulting in a glucuronide metabolite. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various research and pharmaceutical applications.

Aplicaciones Científicas De Investigación

®-Propranolol beta-D-glucuronide sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glucuronidation reactions and metabolic pathways.

    Biology: Employed in studies of drug metabolism and pharmacokinetics.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for propranolol metabolism.

    Industry: Utilized in the development of analytical methods for drug testing and quality control.

Mecanismo De Acción

Target of Action

The primary target of ®-Propranolol beta-D-glucuronide sodium salt is the enzyme β-glucuronidase . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Mode of Action

®-Propranolol beta-D-glucuronide sodium salt serves as a substrate for β-glucuronidase . The compound interacts with β-glucuronidase, which catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of mucopolysaccharides . This results in the production of glucuronic acid and aglycone, leading to different physiological reactions .

Biochemical Pathways

The action of ®-Propranolol beta-D-glucuronide sodium salt affects the biochemical pathways involving β-glucuronidase. The enzyme catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone . This process is part of the larger glucuronidation pathway, which is a major phase II metabolic pathway in the body.

Pharmacokinetics

As a substrate of the multidrug resistance protein 2 (mrp2), it is likely to be transported across extra- and intra-cellular membranes .

Result of Action

The action of ®-Propranolol beta-D-glucuronide sodium salt leads to the production of glucuronic acid and aglycone . Abnormal β-glucuronidase activity, which could be influenced by the compound, is directly related to the occurrence of some malignant tumors and diseases such as liver failure and mucopolysaccharidosis .

Análisis Bioquímico

Biochemical Properties

®-Propranolol beta-D-glucuronide sodium salt plays a crucial role in biochemical reactions, particularly in the detoxification and excretion of propranolol. The compound interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its formation is UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to propranolol, forming the glucuronide conjugate . This interaction is essential for the biotransformation of propranolol, making it more hydrophilic and easier to excrete.

Cellular Effects

®-Propranolol beta-D-glucuronide sodium salt influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of beta-adrenergic receptors, leading to changes in intracellular signaling cascades . Additionally, it may impact the expression of genes involved in drug metabolism and transport, as well as those regulating cellular stress responses. The glucuronide conjugate’s increased solubility also facilitates its transport across cell membranes, influencing cellular uptake and distribution.

Molecular Mechanism

The molecular mechanism of ®-Propranolol beta-D-glucuronide sodium salt involves its interaction with beta-adrenergic receptors and other biomolecules. The compound binds to these receptors, inhibiting their activity and blocking the effects of endogenous catecholamines like adrenaline and noradrenaline . This inhibition leads to a decrease in heart rate and blood pressure. Additionally, the glucuronide conjugate may interact with other enzymes and transporters involved in its metabolism and excretion, further modulating its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Propranolol beta-D-glucuronide sodium salt can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the glucuronide conjugate is relatively stable under physiological conditions, but it may undergo hydrolysis or other degradation processes over extended periods . These changes can affect its efficacy and safety in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of ®-Propranolol beta-D-glucuronide sodium salt vary with different dosages in animal models. At lower doses, the compound effectively modulates beta-adrenergic receptor activity, leading to therapeutic effects such as reduced heart rate and blood pressure . At higher doses, it may cause adverse effects, including bradycardia, hypotension, and potential toxicity. These threshold effects highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

®-Propranolol beta-D-glucuronide sodium salt is involved in several metabolic pathways. The primary pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferase enzymes . This reaction converts propranolol into its glucuronide conjugate, enhancing its solubility and excretion. The compound may also interact with other enzymes and cofactors involved in drug metabolism, such as cytochrome P450 enzymes, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of ®-Propranolol beta-D-glucuronide sodium salt within cells and tissues are mediated by various transporters and binding proteins. The compound’s increased solubility facilitates its movement across cell membranes, allowing it to reach target tissues more efficiently . Transporters such as multidrug resistance-associated proteins (MRPs) may play a role in its cellular uptake and efflux, influencing its localization and accumulation within different compartments.

Subcellular Localization

The subcellular localization of ®-Propranolol beta-D-glucuronide sodium salt can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum or lysosomes, where it can interact with enzymes and other biomolecules involved in its metabolism and excretion. This localization can influence its pharmacological effects and overall efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Propranolol beta-D-glucuronide sodium salt typically involves the following steps:

    Glucuronidation Reaction: Propranolol is reacted with glucuronic acid in the presence of a suitable catalyst to form propranolol glucuronide.

    Formation of Sodium Salt: The propranolol glucuronide is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure sodium salt form.

Types of Reactions:

    Oxidation: ®-Propranolol beta-D-glucuronide sodium salt can undergo oxidation reactions, particularly at the aromatic ring.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride.

    Nucleophiles: Such as hydroxide ions or amines.

Major Products:

    Oxidation Products: Include hydroxylated derivatives.

    Reduction Products: Include reduced forms of the aromatic ring.

    Substitution Products: Include substituted aromatic derivatives.

Comparación Con Compuestos Similares

    Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.

    Propranolol Hydrochloride: A commonly used salt form of propranolol.

    Propranolol Sulfate: Another metabolite of propranolol.

Uniqueness: ®-Propranolol beta-D-glucuronide sodium salt is unique due to its enhanced solubility and stability, making it suitable for various research applications. Its formation as a glucuronide metabolite also provides insights into the metabolic pathways of propranolol, which is crucial for understanding its pharmacokinetics and therapeutic effects.

Propiedades

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKYDLRSXKTYLZ-ABDGRLCTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28NNaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858344
Record name Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87102-70-3
Record name Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.